P(t-Bu)3 Pd G3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

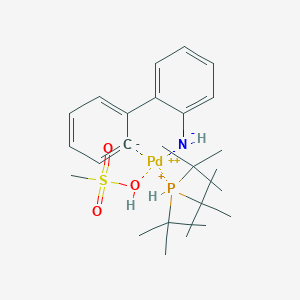

P(t-Bu)3 Pd G3, also known as Methanesulfonato [di-t-butyl (n-butyl)phosphine] (2’-amino-1,1’-biphenyl-2-yl)palladium (II) dichloromethane, is an organic palladium complex . It is a white powdery substance .

Synthesis Analysis

This compound can be obtained by reacting methanesulfonic acid with palladium solution and tri-tert-butylphosphino and 2 ‘-amino-1,1’-biphenyl-2-yl under appropriate conditions .Chemical Reactions Analysis

This compound is a commonly used catalyst in organic synthesis. It can catalyze the formation of C-C bonds and plays an important role in the synthesis of olefins, Suzuki-Miyaura coupling reaction, Heck reaction, and other organic synthesis reactions .Physical And Chemical Properties Analysis

The molar mass of this compound is 572.049 g/mol . It has a melting point of 157-162 °C with decomposition . It is partially soluble in some organic solvents .科学研究应用

Heck反应在温和条件下: Pd/P(t-Bu)₃与Cy2NMe结合,可作为芳基氯化物和溴化物的Heck反应催化剂。该工艺允许在室温下将各种芳基溴化物和活化的芳基氯化物与单取代和双取代烯烃偶联,实现高选择性和立体选择性(Littke & Fu, 2001)。

芳基氯化物和溴化物的Stille反应: Pd/P(t-Bu)₃作为Stille反应的催化剂具有很高的反应性,能够将多种芳基氯化物与有机锡试剂(包括SnBu₄)进行交叉偶联。此方法对生成非常受阻的联芳基和在芳基三氟甲磺酸盐存在下偶联芳基氯化物非常友好且有效(Littke, Schwarz & Fu, 2002)。

Suzuki交叉偶联反应: Pd2(dba)₃/P(t-Bu)₃催化Suzuki交叉偶联与多种芳基和乙烯基卤化物(包括氯化物)与芳基硼酸进行反应,通常在室温下。这种催化剂显示出新颖的反应模式,例如优先于芳基三氟甲磺酸盐选择性交叉偶联芳基氯化物(Littke, Dai & Fu, 2000)。

烯基锡试剂的Stille交叉偶联: Pd/P(t-Bu)₂Me催化各种功能化、含有β-氢的烷基溴化物与烯基锡试剂在室温下进行交叉偶联。这展示了膦在促进氧化加成和避免β-氢消除方面的适用性(Menzel & Fu, 2003)。

有机合成中的选择性交叉偶联: Pd-P(t-Bu)₃用作对苯二锌化合物与碳亲电试剂反应的化学选择性催化剂,从而有效地一步合成不对称的1,4-二取代苯(Kawamoto et al., 2008)。

芳基叔丁基醚的合成: PdP(t-Bu)₃催化芳基卤化物与叔丁醇钠反应生成芳基叔丁基醚,即使在富电子芳基卤化物中也表现出很高的催化活性(Watanabe, Nishiyama & Koie, 1999)。

芳基和乙烯基氯化物的Negishi交叉偶联: Pd(P(t-Bu)₃)₂有效地催化多种芳基和乙烯基氯化物与芳基和烷基锌试剂的Negishi交叉偶联,显示出对硝基的高效性和耐受性(Dai & Fu, 2001)。

聚合物合成中的催化: Pd(0)/t-Bu₃P催化AB型单体的Suzuki交叉偶联聚合,展示出可控聚合、窄多分散指数和鲁棒性(Zhang, Xing & Hu, 2012)。

芳香烯烃的加氢氨基羰基化: Pd(t-Bu₃P)₂催化芳香烯烃在温和条件下加氢氨基羰基化为支链酰胺,展示出高收率和优异的区域选择性(Zhu, Gao & Huang, 2017)。

安全和危害

When handling P(t-Bu)3 Pd G3, appropriate safety measures should be taken, such as wearing respirators, gloves, and goggles . It has not been extensively evaluated for toxicity, so care and laboratory safety procedures are required when using it . Waste should be disposed of in accordance with local regulations and environmental requirements .

作用机制

Target of Action

P(t-Bu)3 Pd G3, also known as a Buchwald precatalyst, primarily targets the formation of carbon-carbon (C-C) bonds . It plays a crucial role in various organic synthesis reactions .

Mode of Action

The compound interacts with its targets by catalyzing cross-coupling reactions . It is particularly effective in the Stille reaction of aryl halides . The precatalyst can generate an active palladium catalyst at room temperature in the presence of weak phosphate or carbonate bases .

Biochemical Pathways

This compound affects the biochemical pathways involved in the synthesis of olefins, Suzuki-Miyaura coupling reaction, Heck reaction, and other organic synthesis reactions . It enables the formation of C-C, C–N, C–O, C–F, C–CF3, and C–S bonds .

Pharmacokinetics

It is highly soluble in a wide range of common organic solvents , which can impact its availability in different reaction environments.

Result of Action

The use of this compound results in the efficient formation of the desired bonds in organic synthesis reactions . It can completely suppress the formation of homopolymer structural defects, improving the quality and reproducibility of the polymers .

Action Environment

This compound is air-, moisture-, and thermally-stable , making it robust in various environmental conditions. Its effectiveness can be influenced by factors such as temperature, the presence of bases, and the type of solvent used .

属性

IUPAC Name |

methanesulfonic acid;palladium(2+);(2-phenylphenyl)azanide;tritert-butylphosphanium |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N.C12H27P.CH4O3S.Pd/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-10(2,3)13(11(4,5)6)12(7,8)9;1-5(2,3)4;/h1-6,8-9,13H;1-9H3;1H3,(H,2,3,4);/q-2;;;+2/p+1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIRJOHBWVHCVOM-UHFFFAOYSA-O |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[PH+](C(C)(C)C)C(C)(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2[NH-].[Pd+2] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H41NO3PPdS+ |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

573.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(2-(4-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2746998.png)

![2-[2-Hydroxy-6-(3-methoxy-3-oxopropyl)-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydrocyclopenta[a]naphthalen-3-yl]-6-methyl-5-methylideneheptanoic acid](/img/structure/B2747011.png)

![2-(furan-2-yl)-1-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2747015.png)

![N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2747019.png)